Ethyl methylaminosulfonate Ethyl methylaminosulfonate
Brand Name: Vulcanchem
CAS No.: 26118-70-7
VCID: VC1654363
InChI: InChI=1S/C3H9NO3S/c1-3-7-8(5,6)4-2/h4H,3H2,1-2H3
SMILES: CCOS(=O)(=O)NC
Molecular Formula: C3H9NO3S
Molecular Weight: 139.18 g/mol

Ethyl methylaminosulfonate

CAS No.: 26118-70-7

Cat. No.: VC1654363

Molecular Formula: C3H9NO3S

Molecular Weight: 139.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl methylaminosulfonate - 26118-70-7

Specification

CAS No. 26118-70-7
Molecular Formula C3H9NO3S
Molecular Weight 139.18 g/mol
IUPAC Name ethyl N-methylsulfamate
Standard InChI InChI=1S/C3H9NO3S/c1-3-7-8(5,6)4-2/h4H,3H2,1-2H3
Standard InChI Key BGBJNEMRSOXSHJ-UHFFFAOYSA-N
SMILES CCOS(=O)(=O)NC
Canonical SMILES CCOS(=O)(=O)NC

Introduction

Chemical Identity and Structure

Ethyl methylaminosulfonate is a sulfamate ester with the molecular formula C3H9NO3S and a molecular weight of 139.173 g/mol . The compound features a central sulfur atom in a tetrahedral configuration, bonded to three oxygen atoms and one nitrogen atom. The nitrogen atom bears a methyl substituent, while one oxygen atom forms an ester linkage with an ethyl group.

The chemical structure can be represented as:

  • IUPAC Name: ethyl N-methylsulfamate

  • Structure: CH3NH-SO2-OCH2CH3

  • CAS Registry Number: 26118-70-7

Table 1: Chemical Identifiers for Ethyl Methylaminosulfonate

ParameterValue
CAS Number26118-70-7
Molecular FormulaC3H9NO3S
Molecular Weight139.173 g/mol
SMILESCCOS(=O)(=O)NC
Exact Mass139.03000
Systematic NameN-methylsulfamic acid ethyl ester

Physical Properties

Ethyl methylaminosulfonate exhibits physical characteristics typical of small organic sulfur compounds. Its physical state at standard conditions is presumed to be a liquid based on its relatively low boiling point and the properties of structurally similar compounds.

Table 2: Physical Properties of Ethyl Methylaminosulfonate

PropertyValue
Physical StateLiquid (at standard conditions)
Density1.217 g/cm³
Boiling Point184°C at 760 mmHg
Flash Point65.1°C
Vapor Pressure0.751 mmHg at 25°C
Refractive Index1.44
LogP0.95880
Polar Surface Area63.78000

These physical properties indicate that ethyl methylaminosulfonate is a moderately polar compound with limited volatility at room temperature . The LogP value suggests intermediate lipophilicity, which may influence its solubility characteristics and potential for membrane permeability in biological systems.

Chemical Reactivity and Stability

The reactivity of ethyl methylaminosulfonate is primarily determined by its functional groups:

  • The sulfamate group (-SO2NH-) can participate in nucleophilic substitution reactions

  • The ethoxy moiety can undergo hydrolysis under acidic or basic conditions

  • The N-methyl group may influence the nucleophilicity of the nitrogen atom

While specific stability data for ethyl methylaminosulfonate is limited in the available literature, the compound likely exhibits sensitivity to moisture due to potential hydrolysis of the ester linkage. The presence of the N-methyl group may provide some steric protection against nucleophilic attack at the sulfur center compared to non-substituted analogs.

Structural Relationships to Other Compounds

Ethyl methylaminosulfonate shares structural features with several related compounds of chemical and biological significance. Understanding these relationships provides context for its potential properties and applications.

Table 3: Comparison with Structurally Related Compounds

CompoundMolecular FormulaKey Structural DifferenceKnown Properties
Ethyl methanesulfonate (EMS)C3H8O3SContains -SO2O- instead of -SO2N(CH3)-DNA alkylating agent, mutagen
Methyl ethanesulfonate (MES)C3H8O3SReverse arrangement of methyl and ethyl groupsUsed in vacuum-UV photoresist applications
N-methylsulfamic acidCH5NO3SLacks the ethyl ester groupPrecursor for various sulfamates
Ethyl sulfamateC2H7NO3SLacks N-methyl substitutionStudied for potential therapeutic properties

Analytical Methods for Detection and Quantification

The analysis of ethyl methylaminosulfonate may be approached using standard analytical techniques for small organic molecules:

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) represent suitable techniques for the separation and quantification of ethyl methylaminosulfonate. Research on related methanesulfonate compounds has demonstrated the effectiveness of derivatization HPLC with ultraviolet detection for quantitative analysis .

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and potentially 15N NMR, can provide structural confirmation and purity assessment. Infrared (IR) spectroscopy can identify characteristic absorption bands associated with the sulfamate functional group.

Mass Spectrometry

Mass spectrometry (MS) offers a sensitive method for identification and quantification, with the exact mass of ethyl methylaminosulfonate (139.03000) serving as a reliable identifier in high-resolution MS analysis.

Current Research Status and Future Directions

The scientific literature reflects limited focused research specifically on ethyl methylaminosulfonate, suggesting opportunities for further investigation:

  • Development of optimized synthetic routes with improved yields and purity

  • Comprehensive characterization of chemical reactivity and stability parameters

  • Exploration of potential applications in organic synthesis

  • Assessment of toxicological properties and environmental impact

  • Investigation of potential biological activities

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